molecular formula C5H9ClO B1625737 (1S,2R)-2-Chloro-cyclopentanol CAS No. 20377-80-4

(1S,2R)-2-Chloro-cyclopentanol

Cat. No.: B1625737
CAS No.: 20377-80-4
M. Wt: 120.58 g/mol
InChI Key: MCCNFMGRUXKBFV-UHNVWZDZSA-N
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Description

(1S,2R)-2-Chloro-cyclopentanol is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a chlorine atom and a hydroxyl group attached to a cyclopentane ring. The stereochemistry of this compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Chloro-cyclopentanol typically involves the chlorination of cyclopentanol. One common method is the reaction of cyclopentanol with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom. The reaction is carried out at low temperatures to ensure the selective formation of the desired stereoisomer.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of chiral catalysts to achieve high enantioselectivity. The process often includes the resolution of racemic mixtures to obtain the pure enantiomer. Techniques such as chiral chromatography or crystallization with chiral resolving agents are employed to separate the enantiomers effectively .

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-2-Chloro-cyclopentanol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form cyclopentanol derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form cyclopentanone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction Reactions: The compound can be reduced to cyclopentane using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Substitution: Cyclopentanol.

    Oxidation: Cyclopentanone.

    Reduction: Cyclopentane

Scientific Research Applications

(1S,2R)-2-Chloro-cyclopentanol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound serves as a chiral building block in the synthesis of biologically active molecules.

    Medicine: It is utilized in the development of chiral drugs, where the specific stereochemistry is crucial for the desired biological activity.

    Industry: The compound is employed in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (1S,2R)-2-Chloro-cyclopentanol involves its interaction with specific molecular targets. The compound’s effects are primarily due to its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups. This reactivity is exploited in various synthetic pathways to create complex molecules with desired properties .

Comparison with Similar Compounds

    (1R,2S)-2-Chloro-cyclopentanol: The enantiomer of (1S,2R)-2-Chloro-cyclopentanol with opposite stereochemistry.

    2-Bromo-cyclopentanol: A similar compound where the chlorine atom is replaced by a bromine atom.

    2-Fluoro-cyclopentanol: A compound with a fluorine atom instead of chlorine.

Uniqueness: this compound is unique due to its specific (1S,2R) configuration, which imparts distinct chemical and physical properties. This stereochemistry is crucial for its reactivity and interactions in various chemical reactions, making it a valuable compound in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

(1S,2R)-2-chlorocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCNFMGRUXKBFV-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479037
Record name AG-E-49353
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20377-80-4
Record name AG-E-49353
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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